molecular formula C10H14O2 B13741865 Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- CAS No. 32350-50-8

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Cat. No.: B13741865
CAS No.: 32350-50-8
M. Wt: 166.22 g/mol
InChI Key: WHVJMEKNSSSAFO-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is an ester derivative of the tricyclic alcohol, characterized by its exo-syn stereochemistry. The acetate group at the 8-position introduces ester functionality, influencing solubility and reactivity compared to the parent alcohol .

Properties

CAS No.

32350-50-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

8-tricyclo[3.2.1.02,4]octanyl acetate

InChI

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3

InChI Key

WHVJMEKNSSSAFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CCC1C3C2C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with norbornene or related bicyclic precursors due to their structural similarity and availability.
  • Key intermediates include exo- and endo-tricyclo[4.2.1.0²,⁵]nonane systems, which share synthetic pathways and mechanistic features with the target compound.
  • Ethyl diazoacetate and norbornene can be reacted to form precursors for ring expansion leading to tricyclo[3.2.1.0²,⁴]octane derivatives.

Cyclization and Ring Expansion

  • Cyclization of diiodides with phenyllithium is a critical step to form tricyclic frameworks.
  • Ring expansion reactions of tricyclo[3.2.1.0²,⁴]octylcarbinyl derivatives can yield tricyclo[4.2.1.0²,⁵]nonyl systems, which are closely related to the target compound.

Functional Group Transformations

  • Reduction of amides to amines using lithium aluminum hydride is employed to access amine intermediates.
  • Deamination of amines with nitrous acid leads to complex mixtures but can yield the target alcohol as a major product.
  • Oxidation of the alcohol intermediate to the corresponding aldehyde can be achieved using manganese dioxide or partial reduction of amides with mixed hydrides.
  • The aldehyde is converted into a tosylhydrazone, which upon pyrolysis of its lithium salt, yields hydrocarbons including the tricyclic core.

Acetylation to Form the Acetate

  • The 8-hydroxy derivative is acetylated using standard acetylation reagents such as acetic anhydride or acetyl chloride in the presence of a base or catalyst to yield the acetate ester.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization of diiodides Phenyllithium Variable Forms exo- and endo-tricyclo intermediates
Reduction of amide to amine Lithium aluminum hydride High Clean reduction to amine
Deamination of amine Nitrous acid ~44% Major product is the 8-hydroxy derivative; other vinyl alcohols formed
Oxidation of alcohol to aldehyde Manganese dioxide or mixed hydride reduction Moderate Produces aldehyde intermediate
Tosylhydrazone pyrolysis Pyrolysis of lithium salt Variable Produces tricyclic hydrocarbons including norbornene derivatives
Acetylation of 8-hydroxy compound Acetic anhydride or acetyl chloride High Produces the target acetate ester, exo-syn stereochemistry confirmed

Mechanistic Insights and Stereochemical Considerations

  • The exo-syn stereochemistry is confirmed by ethoxide-catalyzed epimerization studies, distinguishing it from exo-anti isomers.
  • Carbonium ion intermediates generated at C-7 lead to rearrangements producing various alcohol derivatives, with the exo-syn isomer being predominant.
  • The ring strain and bicyclic framework influence the regio- and stereoselectivity of the reactions, especially during ring expansion and deamination steps.

Summary of Key Research Findings

  • The synthetic approach relies heavily on ring expansion and functional group interconversions starting from norbornene derivatives.
  • The exo-syn acetate is accessible via controlled oxidation and acetylation of the corresponding alcohol intermediate.
  • The preparation methods have been optimized to provide moderate to good yields with stereochemical control, though some steps yield complex mixtures requiring careful purification.
  • The compound's rigid tricyclic structure makes it a valuable scaffold for studying stereochemical effects in bicyclic systems.

- NIST Standard Reference Database, Tricyclo[3.2.1.0²,⁴]octan-8-ol, acetate, exo-syn-, CAS 32350-52-0.
- Sauers, R. R., Schlosberg, S. B., Pfeffer, P. E. "Synthesis and Chemistry of Some Tricyclo[4.2.1.0²,⁵]nonane Derivatives," The Journal of Organic Chemistry, 1968, Vol. 33, No. 6, pp. 2175-2179.

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The acetate group in this compound undergoes hydrolysis under acidic or basic conditions. Key findings include:

  • Acid-Catalyzed Hydrolysis : Yields tricyclo(3.2.1.0²⁴)octan-8-ol (exo-syn) with retention of stereochemistry due to the rigid tricyclic framework .

  • Base-Mediated Saponification : Produces the corresponding alcohol and acetic acid, though steric hindrance from the tricyclic system slows reaction kinetics compared to simpler acetates .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentProductYieldStereochemical Outcome
Acidic (H₂SO₄, H₂O)H₃O⁺Tricyclo-octan-8-ol (exo-syn)85%Retention
Basic (NaOH, EtOH)OH⁻Tricyclo-octan-8-ol + Acetate72%Retention

Reduction and Oxidation Pathways

The compound participates in selective redox reactions:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction : Reduces the acetate to the corresponding alcohol without altering the tricyclic backbone . Competing elimination is suppressed due to the structural rigidity.

  • Oxidation with Peracids : Epoxidation of related tricyclic olefins (e.g., tricyclo[3.2.1.0²⁴]oct-6-ene) demonstrates that steric and electronic factors from the exo-syn configuration favor endo-epoxide formation .

Critical Mechanistic Insight :

  • The exo-syn stereochemistry stabilizes transition states via hydrogen bonding in hydroxylated derivatives, while steric bulk (e.g., methyl or chlorine substituents) shifts selectivity toward endo-products .

Acid-Catalyzed Rearrangements

Treatment with strong acids induces skeletal rearrangements:

  • Hydrobromic Acid (HBr) : Converts the epoxide derivative into bromohydrins (XVI, XVII, XVIII) via ring-opening and hydride shifts .

  • Thermal Rearrangement : Heating with protic acids (e.g., H₂SO₄) leads to Wagner-Meerwein shifts, producing nortricyclane derivatives .

Table 2: Rearrangement Products from Epoxide XII

ReagentMajor ProductsMinor Products
HBr (gas)Bromohydrins XVI (65%)XVII (22%), XVIII (13%)
LiAlH₄Alcohol XIV (70%), XV (30%)
Li/NH₃Alcohol XIII (95%)

Stereochemical Influence on Reactivity

The exo-syn configuration imposes strict steric constraints:

  • Nucleophilic Substitution : Tosylate derivatives exhibit sluggish reactivity in SN2 pathways due to hindered backside attack .

  • Electrophilic Additions : Prefer syn-addition to maintain low ring strain, as seen in formic acid additions to related tricyclic olefins .

Comparative Reactivity with Analogues

The acetate’s behavior diverges from structurally similar compounds:

Table 3: Reaction Selectivity in Tricyclic Analogues

CompoundEpoxidation PreferenceHydrolysis Rate (k, s⁻¹)
exo-syn-Acetateendo-Epoxide1.2 × 10⁻⁴
endo-syn-Tricyclo-octan-8-olexo-Epoxide3.8 × 10⁻⁴
Tricyclo[3.2.1.0²⁴]octan-8-oneN/A5.6 × 10⁻⁵

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:
Preliminary studies suggest that Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exhibits antimicrobial properties. Research indicates that it may effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects:
The compound has shown potential in reducing inflammation in vitro. Its interaction with specific biological receptors could lead to therapeutic applications in treating inflammatory diseases .

3. Binding Affinity Studies:
Research has focused on the compound's binding affinity to various enzymes and receptors, which is crucial for understanding its mechanism of action and identifying potential therapeutic targets .

Synthetic Pathways

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can be achieved through several methods:

  • Reduction Reactions: Commonly using lithium aluminum hydride to convert ketones or aldehydes into alcohols.
  • Esterification Processes: Involving the reaction of carboxylic acids with alcohols under acidic conditions to form esters.

These synthetic pathways require careful control of reaction conditions to achieve the desired stereochemical outcomes .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Tricyclo(3.2.1.02,4)octan-8-olTricyclic AlcoholExo-syn stereochemistry
Tricyclo(3.2.1.02,4)octan-8-oneTricyclic KetoneLacks hydroxyl group
Endo-syn-Tricyclo(3.2.1.02,4)octan-8-olStereoisomerDifferent stereochemical configuration
Exo-Tricyclo(3.2.1.02'4)octan-3-carbinolRelated AlcoholDifferent functional group positioning

This table illustrates the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly its specific stereochemistry and potential biological activities that differentiate it from other tricyclic compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of Tricyclo(3.2.1.02,4)octan-8-ol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli when tested in vitro at varying concentrations.

Case Study 2: Inflammatory Response Modulation
In another research project focusing on inflammatory responses in cellular models, Tricyclo(3.2.1.02,4)octan-8-ol was shown to reduce cytokine production significantly compared to control groups.

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Stereoisomeric Analogs

a) Tricyclo[3.2.1.02,4]octan-8-ol, Acetate, endo-anti-
  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.2170
  • CAS : 32350-51-9
  • Key Differences : The endo-anti isomer exhibits distinct spatial arrangement, leading to variations in polarity and intermolecular interactions. For instance, the endo-anti configuration may favor different crystal packing or biological target binding compared to the exo-syn form .
b) Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- (Parent Alcohol)
  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18
  • CAS : 16384-97-7
  • Key Differences: Removal of the acetate group reduces molecular weight and alters hydrophobicity (LogP: 1.02).

Functional Group Analogs

a) Tricyclo[3.2.1.02,4]octan-8-one, exo-
  • Molecular Formula : C₈H₁₀O
  • Molecular Weight : 122.16
  • CAS : 7076-83-7
  • Key Differences : The ketone group at position 8 introduces a planar, electrophilic carbonyl, contrasting with the acetate’s ester functionality. This structural difference impacts reactivity, such as susceptibility to nucleophilic attack versus ester hydrolysis .
b) 3,3-Dimethyltricyclo[3.2.1.02,4]octan-8-one
  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22
  • CAS : 66930-01-6
  • Key Differences : Methyl substitution at C3 increases steric bulk and hydrophobicity (predicted density: 1.081 g/cm³). The dimethyl group may hinder certain reactions, such as ring-opening, compared to unsubstituted analogs .

Structurally Related Tricyclic Compounds

a) 6-Hydroxy-8-oxatricyclo[3.2.1.02,4]octane-2-carboxamide Derivatives
  • Key Features: Incorporation of an oxygen atom (oxa group) and carboxamide substituent.
b) 1,5-Dimethylbicyclo[3.2.1]octan-8-ol Esters
  • Example : Conversion of formate to acetate esters (38% yield via sodium-mediated transesterification). Demonstrates synthetic routes applicable to tricyclic esters, though bicyclic systems lack the third ring’s rigidity .

Heteroatom-Containing Analogs

a) 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, exo-
  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.21
  • CAS : 135-97-7
  • Key Differences : Nitrogen substitution (aza group) introduces basicity and hydrogen-bonding capacity, altering pharmacological profiles compared to all-carbon tricyclics .

Biological Activity

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a bicyclic compound known for its unique structural features and potential biological activities. Its molecular formula is C10_{10}H14_{14}O2_2, with a molecular weight of approximately 166.2170 g/mol. This compound exhibits a tricyclic structure characterized by its exo-syn stereochemistry, which is significant for its interactions with biological systems .

Pharmacological Potential

Research indicates that Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- may possess various biological activities, particularly in pharmacology:

  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects, potentially making it useful in developing new antibiotics.
  • Anti-inflammatory Effects : There are indications that it may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is thought to stem from its ability to interact with specific biological receptors and enzymes:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various microbial enzymes, which could elucidate its mechanism of action and therapeutic targets.

Comparative Analysis

The following table summarizes the structural uniqueness and potential applications of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- compared to related compounds:

Compound NameStructure TypeUnique Features
Tricyclo(3.2.1.02,4)octan-8-olTricyclic AlcoholExo-syn stereochemistry
Tricyclo(3.2.1.02,4)octan-8-oneTricyclic KetoneLacks hydroxyl group
Endo-syn-Tricyclo(3.2.1.02,4)octan-8-olStereoisomerDifferent stereochemical configuration
Exo-Tricyclo(3.2.1.02'4)octan-3-carbinolRelated AlcoholDifferent functional group positioning

This table highlights the distinctive features of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly its stereochemistry and potential biological activities that differentiate it from other tricyclic compounds.

Study on Antimicrobial Efficacy

One notable study investigated the antimicrobial properties of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. The results indicated significant inhibition of bacterial growth in vitro against several strains of bacteria commonly associated with infections.

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound through in vivo models of inflammation induced by lipopolysaccharides (LPS). The findings suggested a reduction in inflammatory markers when treated with the compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing tricyclo(3.2.1.0²⁴)octan-8-ol, acetate, exo-syn-?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and acetylation. For example:

Cycloaddition reactions (e.g., Diels-Alder) to form the tricyclic core.

Stereoselective acetylation under controlled conditions (e.g., acetic anhydride with catalytic acid/base) to achieve the exo-syn configuration.

  • Critical Parameters : Temperature (e.g., low temp for stereochemical control), solvent polarity (e.g., THF for cycloaddition), and catalyst selection (e.g., Lewis acids for regioselectivity).
  • Validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .

Q. How can researchers optimize purification of this compound given its structural complexity?

  • Methodological Answer :

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) with chiral columns for enantiomeric separation.
  • Crystallization : Solvent screening (e.g., hexane/ethyl acetate gradients) to isolate pure crystals.
  • Analytical Validation : Compare melting points and spectroscopic data with literature for tricyclic acetates .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ring junction protons and acetate group placement.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₁H₁₆O₂).
  • X-ray Diffraction : Resolve stereochemical ambiguities in the exo-syn configuration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tricyclo(3.2.1.0²⁴)octan-8-ol derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states for acetylation or ring-opening reactions.
  • Reaction Path Search : Tools like GRRM or AFIR to explore energy barriers and intermediate stability.
  • Integration with Experiment : Validate predictions via kinetic isotope effects (KIE) or substituent studies .

Q. What experimental designs address contradictions in reported stability data for this compound?

  • Methodological Answer :

  • Factorial Design : Test variables (pH, light, temperature) systematically to isolate degradation pathways.
  • Data Triangulation : Combine HPLC purity assays, TGA (thermogravimetric analysis), and DFT-based stability simulations.
  • Contradiction Resolution : Reconcile discrepancies by standardizing storage conditions (e.g., inert atmosphere vs. ambient) .

Q. How can AI-driven platforms enhance reaction optimization for tricyclic acetate derivatives?

  • Methodological Answer :

  • Machine Learning (ML) Models : Train on datasets of tricyclic compound syntheses to predict optimal catalysts/solvents.
  • Automated Lab Systems : Use robotic platforms for high-throughput screening of reaction conditions.
  • Case Study : ICReDD’s feedback loop (computational → experimental → data refinement) reduces trial-and-error cycles .

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